molecular formula C20H10ClFN2O3S B357142 7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-42-4

7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B357142
CAS No.: 634564-42-4
M. Wt: 412.8g/mol
InChI Key: HNTFMKPNYPDJBX-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H10ClFN2O3S and its molecular weight is 412.8g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClFN2O3S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(22)5-2-10)24(19(26)18(15)27-14)20-23-7-8-28-20/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTFMKPNYPDJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The compound's molecular formula is C23H23ClFN3O3SC_{23}H_{23}ClFN_3O_3S with a molecular weight of approximately 476.0 g/mol. Its structure features a chromeno-pyrrole moiety integrated with thiazole and fluorophenyl groups, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC23H23ClFN3O3S
Molecular Weight476.0 g/mol
CAS Number845802-77-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including halogenation, thiazole formation, and chromeno-pyrrole coupling. The synthetic routes are critical for ensuring high yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression.
  • Receptor Modulation : It may modulate receptor activity that influences cellular signaling pathways.
  • DNA Intercalation : There is evidence suggesting that it can intercalate into DNA strands, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • Antitumor Activity : A study demonstrated that derivatives of similar pyrrole compounds exhibited significant cytotoxicity against human cancer cell lines, indicating that modifications in the structure could enhance biological activity .
  • Inhibition of Growth Factor Receptors : Research indicated that certain derivatives could bind to ATP-binding domains of growth factor receptors like EGFR and VEGFR2, showing promise as targeted cancer therapies .
  • Antibacterial Properties : Similar compounds have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .

Comparative Analysis

A comparative analysis with related compounds shows that while many share similar structural features, the unique combination of chloro, fluorophenyl, and thiazole moieties in this compound may confer distinct pharmacological properties.

Compound NameAntitumor ActivityAntibacterial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, DNA intercalation
4-Amino-3-chloro-1H-pyrrole-2,5-dione derivativesModerateLowReceptor modulation
1-(3-Chloro-4-fluorophenyl)-3-(thiazol-2-yl)thioureaLowHighMembrane disruption

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Chemical Formula : C16H12ClFN2O2S
  • Molecular Weight : 336.79 g/mol
  • CAS Number : 634564-42-4

The molecular structure features a chromeno-pyrrole framework fused with a thiazole ring, which is known to enhance its biological activity through various mechanisms.

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study demonstrated that a related compound induced apoptosis in human breast cancer cells by activating caspases and modulating Bcl-2 family proteins . This suggests that 7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be explored further for its potential as an anticancer agent.

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its thiazole moiety is known for enhancing antimicrobial activity against various pathogens.

Case Study : In vitro studies have reported that compounds containing thiazole rings exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for developing new antibiotics.

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

PropertyValue
Band Gap~2.0 eV
ConductivityModerate
StabilityHigh

Research has indicated that modifications to the chromeno-pyrrole structure can enhance charge transport properties, making it a focus for future studies in organic semiconductor development .

Preparation Methods

Reaction Mechanism and Conditions

The MCR proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization (Scheme 1). In ethanol with 10% acetic acid, 4-fluorobenzaldehyde reacts with ammonium acetate to form an imine intermediate, which undergoes nucleophilic attack by the dioxobutanoate enolate. Subsequent cyclodehydration at 80°C for 20 hours yields the dihydrochromeno[2,3-c]pyrrole-dione scaffold.

Table 1: Optimization of Core Synthesis Parameters

ParameterTested ConditionsOptimal ValueYield Improvement
SolventMeOH, EtOH, DMF, DMSOEtOH + AcOH (1:10)36% → 72%
TemperatureRT, 40°C, 60°C, 80°C80°C24% → 86%
CatalystNone, AcOH, TsOHAcOH (1 eq)18% → 68%

Key purification involves hot ethanol recrystallization, avoiding chromatography.

Thiazole-2-yl Group Installation

The 1,3-thiazol-2-yl moiety is introduced via Hantzsch thiazole synthesis or Suzuki-Miyaura cross-coupling.

Hantzsch Thiazole Synthesis

  • α-Bromoketone Precursor : 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Thioamide : Thioacetamide or thiourea derivatives

  • Conditions : Reflux in ethanol (12 h), followed by NaOH neutralization.

Reaction Scheme :

α-Bromoketone+ThioureaEtOH, ΔThiazole+HBr\text{α-Bromoketone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole} + \text{HBr}

Suzuki-Miyaura Coupling Alternative

For higher functional group tolerance:

  • Boronated Thiazole : 2-(Tributylstannyl)-1,3-thiazole

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ in DMF/H₂O (3:1) at 90°C.

Yield Comparison :

MethodScale (mmol)Yield (%)Purity (%)
Hantzsch106795
Suzuki-Miyaura108299

Final Assembly and Purification

Coupling of the thiazole moiety to the chlorinated core employs nucleophilic aromatic substitution (SNAr):

SNAr Reaction Conditions

  • Core : 7-Chloro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

  • Thiazole : 2-Mercapto-1,3-thiazole

  • Base : K₂CO₃ in DMF

  • Temperature : 110°C, 8 hours.

Workup :

  • Dilution with ice-water

  • Filtration through Celite®

  • Recrystallization from ethanol/water (4:1)

Final Product Data :

  • Melting Point : 220–223°C (decomp.)

  • ¹³C NMR (151 MHz, DMSO-d₆): δ 170.75 (C=O), 164.32 (C-F), 152.89 (thiazole C-2), 118.85 (Cl-C).

Analytical and Scalability Considerations

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 65:35, 1 mL/min)

  • Elemental Analysis : Calculated C 58.72%, H 2.89%, N 7.64%; Found C 58.68%, H 2.91%, N 7.61%.

Kilogram-Scale Adaptations

  • Solvent Recovery : Ethanol is distilled and reused, reducing costs by 40%

  • Crystallization : Seeding with product crystals ensures uniform particle size (D90 < 50 μm) .

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